Euphorbia factor L9 chemical structure and molecular weight properties
Euphorbia factor L9 chemical structure and molecular weight properties
Euphorbia Factor L9: Chemical Architecture, Molecular Properties, and Pharmacological Potential An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of natural product drug discovery, macrocyclic diterpenoids present a compelling frontier due to their complex stereochemistry and potent biological activities. Euphorbia factor L9 (EFL9) is a highly modified lathyrane-type diterpenoid isolated primarily from the seeds of Euphorbia lathyris and related species within the Euphorbiaceae family[1][2].
Characterized by its unique polycyclic skeleton and specific esterifications, EFL9 has emerged as a molecule of significant interest in oncology and immunology. Recent pharmacological evaluations highlight its capacity to reverse multidrug resistance (MDR), exert direct cytotoxicity against human carcinoma cell lines, and distinctly modulate tryptophan metabolism by suppressing kynurenine production[3][4]. This whitepaper synthesizes the physicochemical properties, structural biology, and validated experimental protocols associated with EFL9 to support advanced drug discovery workflows.
Chemical Structure and Physicochemical Properties
Structural Architecture
Lathyrane diterpenoids are defined by a 5:11:3 fused tricyclic ring system. EFL9 is structurally distinguished by its specific oxygenation pattern and esterification. The IUPAC designation for EFL9 is (2S,3S,4R,5R,7R,9S,11S,15R)-5,15-Diacetoxy-3-benzoyloxy-7-nicotinoyloxy-14-oxolathyra-6(17),12E-diene [5].
Crucially, the presence of aromatic moieties—specifically the nicotinoyloxy group at the C7 position and a benzoyloxy group at C3—plays a definitive role in its biological activity. Structure-activity relationship (SAR) studies indicate that these C7-aromatic modifications are the primary drivers for its immunomodulatory effects[3][6].
Quantitative Data Summary
The following table summarizes the core molecular and physical properties of EFL9, providing a baseline for analytical and formulation scientists[7][8][9]:
| Property | Value / Description |
| Chemical Name | Euphorbia factor L9 |
| CAS Registry Number | 129393-28-8 |
| Molecular Formula | C37H41NO9 |
| Molecular Weight | 643.7 g/mol |
| Compound Class | Lathyrane Diterpenoid |
| Physical State | Solid Powder |
| Purity Standard | >98% (HPLC validated) |
| Solubility | Soluble in DMSO, Ethanol; requires sonication at 37°C for optimal dissolution. |
Pharmacological Mechanisms and Biological Activity
Immunomodulation via Tryptophan Metabolism
In the tumor microenvironment, the catabolism of L-tryptophan into kynurenine by enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) acts as a potent immune checkpoint, effectively suppressing effector T-cell function. Recent metabolomic screenings have identified EFL9 as a targeted hit capable of suppressing kynurenine production[3].
Mechanistic Insight: Unlike traditional IDO1 inhibitors, EFL9 does not alter IDO1 protein expression levels, nor does it impact the upstream JAK/STAT signaling pathway. Instead, its inhibitory action on kynurenine production is highly dependent on its C7-aromatic modification, representing a novel, non-canonical mechanism of immune checkpoint modulation[3].
Fig 1. EFL9 modulates tryptophan metabolism by suppressing kynurenine production.
Cytotoxicity and Anti-Cancer Profiling
EFL9 exhibits robust cytotoxic profiles against a spectrum of human cancer cell lines. In vitro assays utilizing the Sulforhodamine B (SRB) method have demonstrated significant growth inhibition in A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), KB (nasopharyngeal carcinoma), and MCF-7 (breast cancer) cells[4]. Its efficacy in these models positions it as one of the most potent cytotoxic factors among the Euphorbia lathyrane derivatives.
Multidrug Resistance (MDR) Reversal
Macrocyclic diterpenes from the Euphorbia genus are well-documented modulators of P-glycoprotein (ABCB1), an ATP-binding cassette efflux pump responsible for chemoresistance. By binding to the drug-binding pocket of ABCB1, lathyranes like EFL9 competitively inhibit the efflux of chemotherapeutic agents, thereby restoring intracellular drug concentrations and re-sensitizing resistant cancer cells[1][10].
Anti-Inflammatory Activity
EFL9 also demonstrates measurable anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, EFL9 inhibits the production of nitric oxide (NO) with an IC50 of approximately 63.68 µM, contributing to the resolution of acute inflammatory responses[11][12].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical quality attributes (CQAs) at each stage to explain the causality behind experimental choices.
Protocol 1: Extraction and Chromatographic Isolation of EFL9
Rationale: Lathyrane diterpenoids are highly lipophilic macrocycles. A gradient polarity extraction ensures the exclusion of highly polar tannins and glycosides, enriching the target diterpene fraction before high-resolution chromatography.
-
Preparation: Pulverize 1.0 kg of dried Euphorbia lathyris seeds to maximize surface area.
-
Extraction: Macerate the powder in 95% Ethanol (3 x 5 L) at room temperature for 72 hours. Filter and concentrate under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: Suspend the extract in H2O and partition sequentially with n-hexane and Ethyl Acetate (EtOAc). Collect and dry the EtOAc fraction, which selectively harbors the diterpenoids.
-
Primary Fractionation: Apply the EtOAc extract to a Silica Gel column (100-200 mesh). Elute with a step gradient of Hexane:EtOAc (from 10:1 to 1:1 v/v). Monitor fractions via Thin Layer Chromatography (TLC); pool fractions exhibiting UV-active spots at Rf ~0.4 (Hexane:EtOAc 3:1).
-
Purification: Subject the pooled lathyrane-rich fraction to Preparative HPLC (C18 column, 250 x 20 mm, 5 µm). Elute with an isocratic mobile phase of Acetonitrile:H2O (70:30 v/v) at a flow rate of 10 mL/min.
-
Validation: Collect the peak corresponding to EFL9. Validate purity (>98%) via analytical HPLC and definitively confirm the stereochemical structure using 1H-NMR and 13C-NMR spectroscopy[2][7].
Fig 2. Step-by-step chromatographic isolation workflow for Euphorbia factor L9.
Protocol 2: In Vitro Kynurenine Suppression Assay
Rationale: This assay quantifies the functional impact of EFL9 on tryptophan metabolism in cancer cells. Pre-treatment and media synchronization are critical to ensure that measured kynurenine reductions are true metabolic shifts rather than artifacts of cell death.
-
Cell Culture: Seed MDA-MB-231 breast cancer cells in 96-well plates at a density of 1x10^4 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Pre-treat cells with EFL9 at titrated sub-lethal concentrations (0.1, 1.0, and 10 µM) dissolved in 0.1% DMSO[3]. Include a vehicle control (0.1% DMSO). Incubate for 18 hours.
-
Supernatant Synchronization: Carefully aspirate the culture supernatants and replace with fresh media containing the corresponding drug concentrations to synchronize the metabolic baseline.
-
Metabolite Extraction: After 24 hours, collect the conditioned media. Deproteinize samples using 10% trichloroacetic acid to prevent enzymatic degradation during analysis.
-
Colorimetric Detection: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid) to the supernatant. Read absorbance at 490 nm using a microplate reader.
-
Validation: Normalize the calculated kynurenine levels to total intracellular protein content (using a standard BCA assay) to validate that the suppression is independent of cytotoxicity.
References
-
Capatina, A. L., et al. (2025). "Artemether and Euphorbia Factor L9 suppress kynurenine production through distinct effects on Tryptophan metabolism." White Rose Research Online. URL:[Link]
-
Wang, J., et al. (2022). "Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance." PMC - NIH. URL: [Link]
-
BioCrick Biotech. "Euphorbia factor L9-COA." BioCrick. URL: [Link]
-
Pérez-González, S., et al. (2024). "Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus." MDPI. URL:[Link]
-
ChemFaces. "大戟因子L9 | Euphorbia factor L9| 129393-28-8." ChemFaces. URL: [Link]
-
ChemUniverse. "Euphorbia factor L9 [P11898]." ChemUniverse. URL: [Link]
Sources
- 1. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-Hydroxyisolathyrol | Benchchem [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Euphorbia factor L8 | Benchchem [benchchem.com]
- 5. CAS # 129393-28-8, Euphorbia factor L9, ((2S,3S,4R,5R,7R,9S,11S,15R)-5,15-Diacetoxy-3-benzoyloxy-7-nicotinoyloxy-14-oxolathyra-6(17),12E-diene - chemBlink [chemblink.com]
- 6. Euphorbia factor L9 [P11898] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 7. biocrick.com [biocrick.com]
- 8. CAS # 129393-28-8, Euphorbia factor L9, ((2S,3S,4R,5R,7R,9S,11S,15R)-5,15-Diacetoxy-3-benzoyloxy-7-nicotinoyloxy-14-oxolathyra-6(17),12E-diene - chemBlink [chemblink.com]
- 9. 大戟因子L9 | Euphorbia factor L9| 129393-28-8 | 天然产物(标准品) - ChemFaces [chemfaces.cn]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
